Methyl (2R)-2-amino-2-cyclohexylpropanoate
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Overview
Description
Methyl (2R)-2-amino-2-cyclohexylpropanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a propanoate backbone with an amino group at the second position. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-2-cyclohexylpropanoate typically involves the reaction of cyclohexylamine with methyl acrylate under controlled conditions. The reaction proceeds through a Michael addition, followed by a subsequent reduction step to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-2-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-2-cyclohexylpropanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism by which Methyl (2R)-2-amino-2-cyclohexylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-2-cyclohexylpropanoate: The enantiomer of the compound with the (2S) configuration.
Cyclohexylalanine: A structurally similar amino acid derivative.
Cyclohexylglycine: Another related compound with a cyclohexyl group attached to a glycine backbone.
Uniqueness
Methyl (2R)-2-amino-2-cyclohexylpropanoate is unique due to its specific (2R) stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s interaction with chiral environments, such as enzymes and receptors, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h8H,3-7,11H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODYAOMLMHOVEK-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCCCC1)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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